2-[2-(Aminomethyl)phenoxy]acetic acid (CAS 802330-60-5): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows
2-[2-(Aminomethyl)phenoxy]acetic acid (CAS 802330-60-5): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows
Executive Summary
2-[2-(Aminomethyl)phenoxy]acetic acid (AMPAA, CAS 802330-60-5) is a highly versatile, bifunctional chemical building block. Featuring both a primary aliphatic amine (-CH2NH2) and a carboxylic acid (-COOH) tethered to an ortho-substituted phenoxy core, this molecule serves as a conformationally restricted aryloxy amino acid analog. In modern drug discovery, AMPAA is increasingly utilized as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), a dipeptide isostere in peptidomimetics, and a structural scaffold for cyclic peptide synthesis [1].
As a Senior Application Scientist, I have designed this whitepaper to detail the physicochemical profile, structural causality, and field-proven experimental workflows required to successfully integrate this scaffold into complex molecular architectures.
Physicochemical Profiling & Structural Causality
The utility of AMPAA stems from its unique spatial geometry. The ortho-relationship between the aminomethyl and phenoxyacetic acid groups restricts the torsional angles of the molecule, pre-organizing it into a "turn-like" conformation. This structural rigidity is highly prized in medicinal chemistry for reducing the entropic penalty upon target binding[2].
Table 1: Physicochemical Properties of 2-[2-(Aminomethyl)phenoxy]acetic acid
| Property | Value | Causality / Implication in Synthesis |
| CAS Number | 802330-60-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C9H11NO3 | Determines the exact mass and isotopic distribution. |
| Molecular Weight | 181.19 g/mol | Low molecular weight allows for integration without violating Lipinski's Rule of 5. |
| Exact Mass | 181.0739 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 2 (-NH2, -OH of acid) | Facilitates target engagement and aqueous solubility. |
| H-Bond Acceptors | 4 (N, 3x O) | Enhances polar surface area (tPSA ~83.6 Ų), impacting cellular permeability. |
| Estimated pKa (Amine) | ~9.5 | Protonated at physiological pH; requires basic conditions (e.g., DIPEA) for nucleophilic attack. |
| Estimated pKa (Acid) | ~3.5 | Deprotonated at physiological pH; easily activated by standard uronium coupling reagents. |
Structural Causality : The primary amine is separated from the aromatic ring by a methylene bridge (-CH2-), meaning it behaves as a highly nucleophilic aliphatic amine rather than a deactivated aniline. However, the proximity of the phenoxy oxygen can induce transient intramolecular hydrogen bonding with the protonated amine. This specific electronic environment necessitates the use of strong organic bases to ensure complete deprotonation during coupling reactions [3].
Mechanistic Pathway & Reactivity Visualization
To illustrate the orthogonal reactivity and the synthetic utility of AMPAA, the following diagrams map out its inherent chemical reactivity and its integration into solid-phase peptide synthesis (SPPS).
Orthogonal reactivity and structural causality of the AMPAA scaffold in drug design.
Step-by-step synthetic workflow for incorporating AMPAA into Solid-Phase Peptide Synthesis (SPPS).
Field-Proven Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies detail the preparation of AMPAA for SPPS and its subsequent coupling, complete with rigorous in-process controls.
Protocol A: Fmoc-Protection of the Primary Amine (Preparation for SPPS)
To utilize AMPAA in standard Fmoc-SPPS, the primary amine must first be orthogonally protected. Causality Check: Fmoc-OSu is strategically preferred over Fmoc-Cl to prevent the formation of dipeptide byproducts and to minimize the risk of mixed anhydride formation at the carboxylic acid [4].
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Dissolution : Suspend 1.0 eq (10 mmol, 1.81 g) of AMPAA in 20 mL of a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na2CO3. Why? The basic aqueous environment ensures the carboxylic acid is deprotonated (rendering it soluble) while the amine remains free for nucleophilic attack.
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Reagent Addition : Cool the reaction to 0°C in an ice bath. Slowly add 1.1 eq (11 mmol, 3.71 g) of Fmoc-OSu dissolved in 10 mL of 1,4-Dioxane dropwise over 30 minutes.
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Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
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Self-Validation (In-Process Control) : Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A negative result (yellow color) confirms the complete consumption of the primary amine.
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Workup : Acidify the aqueous layer to pH 2.0 using 1M HCl (this precipitates the Fmoc-AMPAA). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Analytical Validation : Analyze via LC-MS. Expected [M+H]+ for Fmoc-AMPAA is 404.15 m/z.
Protocol B: Amide Coupling for PROTAC / Peptidomimetic Assembly
Once protected, or if using the free acid directly in a solution-phase synthesis, the carboxylic acid must be activated. Causality Check: The use of HATU/DIPEA is mandated over EDC/HOBt due to the superior kinetics of uronium-based coupling reagents, which efficiently overcome any steric hindrance induced by the ortho-substituted aromatic ring.
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Activation : Dissolve 1.0 eq of the acid component (e.g., Fmoc-AMPAA) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active OAt ester.
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Coupling : Add 1.0 eq of the target amine (e.g., a PROTAC warhead or the N-terminus of a growing peptide chain).
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Reaction : Stir at room temperature for 2 hours under an inert N2 atmosphere.
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Self-Validation (In-Process Control) : Monitor via HPLC (C18 column, 5-95% MeCN/H2O with 0.1% TFA over 15 minutes). The disappearance of the activated ester peak and the emergence of the product peak validate the reaction.
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Cleavage (If on Solid Phase) : Cleave using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours, followed by cold ether precipitation.
Analytical Validation Standards
To ensure scientific integrity, any synthesized derivative of AMPAA must be rigorously characterized:
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HPLC : Utilize a reverse-phase C18 column. The aromatic phenoxy core provides strong UV absorbance at 220 nm and 254 nm, allowing for precise quantification and purity assessment.
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Mass Spectrometry (ESI-MS) : The free AMPAA molecule will easily ionize in positive mode to yield an [M+H]+ of 182.08 m/z. The presence of the carboxylic acid also allows for negative mode ionization [M-H]- at 180.06 m/z.
